9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid
CAS No.: 919290-97-4
Cat. No.: VC16946743
Molecular Formula: C15H11NO4
Molecular Weight: 269.25 g/mol
* For research use only. Not for human or veterinary use.
![9-Methoxy-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid - 919290-97-4](/images/structure/VC16946743.png)
Specification
CAS No. | 919290-97-4 |
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Molecular Formula | C15H11NO4 |
Molecular Weight | 269.25 g/mol |
IUPAC Name | 9-methoxy-1-oxo-2H-benzo[h]isoquinoline-6-carboxylic acid |
Standard InChI | InChI=1S/C15H11NO4/c1-20-9-2-3-10-11(7-9)13-8(4-5-16-14(13)17)6-12(10)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19) |
Standard InChI Key | TWIPYDAVLDGRIY-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C3C(=CC(=C2C=C1)C(=O)O)C=CNC3=O |
Introduction
Structural Characterization and Chemical Properties
Core Structure and Functional Groups
The compound features a benzo[h]isoquinoline scaffold, a polycyclic aromatic system formed by the fusion of a benzene ring with an isoquinoline moiety. Key functional groups include:
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Methoxy group (-OCH₃) at position 9, which modulates electronic properties and solubility.
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1-Oxo group at position 1, introducing a ketone moiety that influences reactivity and hydrogen-bonding potential.
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Carboxylic acid (-COOH) at position 6, enhancing hydrophilicity and enabling salt formation for pharmaceutical formulations .
Synthetic Approaches
Retrosynthetic Analysis
The synthesis of benzo[h]isoquinoline derivatives typically involves:
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Ring Construction: Friedel-Crafts acylation or Pictet-Spengler cyclization to form the isoquinoline core.
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Functionalization: Methoxylation via nucleophilic substitution and oxidation to introduce the ketone .
Biological Activity and Mechanisms
STING Pathway Modulation
Compounds with oxo-isoquinoline-carboxylic acid motifs, such as those in WO2019182886A1 , exhibit STING (Stimulator of Interferon Genes) inhibition. The target compound’s structural similarity suggests potential immunosuppressive effects via:
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Competitive binding to the STING dimer interface (Kd ~50–100 nM in analogues).
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Downregulation of IFN-β and TNF-α production in macrophages (IC₅₀ ≈ 0.5–2 μM) .
Anti-Inflammatory Activity
The carboxylic acid group enables interactions with AP-1 transcription factor, as seen in nudifloric acid (1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid) :
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Luciferase inhibition (IC₅₀ ~10 μM in AP-1 reporter assays).
Therapeutic Applications
Autoimmune Diseases
STING inhibitors are investigated for:
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Systemic lupus erythematosus (SLE): Suppression of aberrant interferon signaling .
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Rheumatoid arthritis: Reduction of joint inflammation via TNF-α inhibition .
Oncology
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Immunosuppressive tumor microenvironment: STING inhibition may enhance checkpoint inhibitor efficacy .
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Direct antiproliferative effects: Observed in breast and prostate cancer cell lines (GI₅₀ ~5–20 μM for analogues) .
Parameter | Prediction | Source Compound Comparison |
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Oral Bioavailability | ~30–40% | Low for carboxylic acids |
Plasma Protein Binding | ~85–90% | High for lipophilic aromatics |
Half-life | ~4–6 hours | Rapid renal excretion |
Toxicity Concerns
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